3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes it a unique and valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is typically carried out in ethyl acetate as the solvent. The cyclization to form the imidazo[1,2-A]pyridine core is promoted by the bromination step, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The imidazo[1,2-A]pyridine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and iodine (I2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological activity and chemical properties .
Scientific Research Applications
3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects, such as antituberculosis agents.
Chemical Biology: The compound is used in studying biological pathways and molecular interactions.
Pharmaceutical Industry: It is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, imidazo[1,2-A]pyridine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antituberculosis agents . The bromine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-A]pyridine: Lacks the cyclopropyl group but shares the imidazo[1,2-A]pyridine core.
2-Cyclopropylimidazo[1,2-A]pyridine: Lacks the bromine atom but has the cyclopropyl group.
3-Chloro-2-cyclopropylimidazo[1,2-A]pyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-2-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9BrN2/c11-10-9(7-4-5-7)12-8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2 |
InChI Key |
YLJVAYNTYXLRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=CC=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.